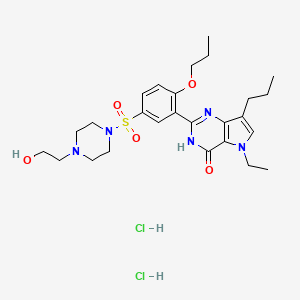
ML241 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML241 HCl is a potent, selective, and reversible AAA ATPase p97 inhibitor . It blocks the degradation of p97-dependent proteasome substrate with an IC50 of 3.5 uM and induces caspases 3 and 7 . It also potently blocks proliferation in HCT15 and SW403 cells .
Synthesis Analysis
The synthesis of ML241 involves a structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns . Two improved inhibitors, ML240 and ML241, inhibit p97 ATPase with IC50 values of 100 nM .Molecular Structure Analysis
The molecular formula of ML241 HCl is C23H25ClN4O . The exact mass is not provided .Chemical Reactions Analysis
A structure-activity relationship study of the quinazoline scaffold previously identified from HTS campaigns led to the discovery of two improved inhibitors, ML240 and ML241 . They inhibit p97 ATPase with IC50 values of 100 nM .Physical And Chemical Properties Analysis
The molecular weight of ML241 HCl is 408.9 g/mol . The elemental analysis shows that it contains C, 67.56; H, 6.16; Cl, 8.67; N, 13.70; O, 3.91 .Applications De Recherche Scientifique
Inhibition of Rotavirus Proliferation
ML241 hydrochloride has been found to have a significant effect on inhibiting rotavirus proliferation . Rotavirus is the main pathogen that causes severe diarrhea in infants and children under 5 years of age . The compound has shown low cytotoxicity during the virus adsorption, cell entry, and replication stages . In addition to its in vitro effects, ML241 also exerted anti-RV effects in a suckling mouse model .
Antagonizing ERK 1/2 Activation
ML241 hydrochloride has been found to antagonize ERK 1/2 activation . The ERK1/2 is part of the MAPK signaling pathway, which plays a crucial role in various cellular processes .
Inhibition of IκBα Activation
The compound has been found to inhibit the activation of IκBα, which is a part of the NF-κB signaling pathway . This inhibition plays a role in its anti-RV effects .
Inhibition of p97 ATPase
ML241 hydrochloride is identified as a p97 ATPase inhibitor . The hexameric p97 protein belongs to the type II AAA (ATPase associated with diverse cellular activities) ATPase protein family and is conserved across all eukaryotes and is essential for life .
Role in Cell Division
The p97 protein, which ML241 hydrochloride inhibits, plays key roles in various cellular processes, including cell division .
Role in Homotypic Fusion of Endoplasmic Reticulum and Golgi Membranes
The p97 protein also plays a key role in the homotypic fusion of endoplasmic reticulum and Golgi membranes .
Role in Autophagosome Maturation
Another important role of the p97 protein is in autophagosome maturation . By inhibiting the p97 protein, ML241 hydrochloride can potentially influence this process .
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O.ClH/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27;/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMHNNBOLCULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ML241 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)
